molecular formula C34H56O2 B599490 Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Cat. No.: B599490
M. Wt: 496.8 g/mol
InChI Key: TZKUXMFOWSEBLN-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid is a very long-chain polyunsaturated fatty acid. It is characterized by having six double bonds located at positions 16, 19, 22, 25, 28, and 31 in the carbon chain. This compound is part of the omega-6 fatty acid family and has a molecular formula of C34H58O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. The process can be carried out through various organic synthesis techniques, including Wittig reactions and olefin metathesis. The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the double bonds .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce long-chain polyunsaturated fatty acids. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate various signaling pathways by acting as a precursor to bioactive lipid mediators. These mediators interact with specific receptors and enzymes, leading to diverse biological effects, such as anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid is unique due to its specific configuration of six double bonds, which imparts distinct chemical and biological properties. Its long carbon chain and multiple unsaturations make it a valuable compound for studying the effects of polyunsaturated fatty acids in various scientific fields .

Properties

IUPAC Name

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUXMFOWSEBLN-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 2
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 3
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 4
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 5
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 6
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.